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Compound of Interest |

1-Hexanol, 6,6"-oxybis[2,2-
Compound Name:
dimethyl-
CAS No.: 300762-25-8
Cat. No.: B1663465
. J

CAS 300762-25-8 | 6,6'-Oxybis(2,2-dimethylhexan-1-ol)[1]

Executive Summary

Hydrocarbon Chain Derivative 1 (HCD-1) is a synthetic, symmetric long-chain ether diol
characterized by terminal gem-dimethyl substitution.[2] Identified in high-throughput screenings
for metabolic modulators, HCD-1 exhibits significant hypolipidemic activity (IC50 = 11 yM for
lipid synthesis inhibition) and serves as a critical structural analogue to the clinical candidate
Gemcabene (PD 72953).

This guide provides a comprehensive technical breakdown of HCD-1, moving beyond basic
catalog data to explore its structural activity relationships (SAR), synthesis pathways, and
handling protocols for drug development applications.

Part 1: Structural Architecture & Physicochemical
Profiling
Molecular Identity

HCD-1 is not a simple alkane; it is a functionalized ether-linked diol. Its design overcomes the
rapid beta-oxidation typical of fatty alcohols by introducing steric hindrance via gem-dimethyl
groups.
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Property Specification

IUPAC Name 6,6'-Oxybis(2,2-dimethylhexan-1-ol)
Common Code HCD-1; HY-U00332

CAS Number 300762-25-8

Molecular Formula C16H3403

Molecular Weight 274.44 g/mol

Lipophilicity (cLogP) ~4.2 (Predicted)

Topological Polar Surface Area 49.7 Az

Structural Logic & SAR

The molecule consists of two identical 6-carbon subunits linked by a central oxygen atom.

e The Central Ether (O-Linker): Unlike a methylene (-CH2-) linker, the oxygen atom introduces
a "kink" and polarity that alters membrane intercalation compared to pure hydrocarbons. It
also prevents metabolic cleavage at the center.

o The Gem-Dimethyl Caps: The 2,2-dimethyl substitution is the critical pharmacophore. It
blocks oxidation at the alpha-position relative to the alcohol, significantly extending the
metabolic half-life compared to linear fatty alcohols (e.g., 1-hexadecanol).

Visualization: Structural Connectivity

The following diagram illustrates the symmetric connectivity of HCD-1.

Part 2: Synthesis & Manufacturing Strategy
Retrosynthetic Analysis

The synthesis of HCD-1 typically follows a convergent strategy, coupling two identical subunits.
The most robust route, validated in J. Med. Chem. (Oniciu et al., 2006), utilizes a Williamson
ether synthesis or reductive coupling.

Key Precursor: 2,2-Dimethyl-6-bromohexan-1-ol (protected) or a corresponding lactone.
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Validated Synthesis Protocol (Convergent Route)

Note: This protocol assumes standard Schlenk line techniques under Argon.
Step 1: Precursor Preparation
o Start: 2,2-dimethyl-6-bromohexanoic acid ethyl ester.

e Reduction: Reduce the ester to the alcohol using Lithium Aluminum Hydride (LiAIH4) in dry
THF at 0°C.

o Protection: Protect the primary alcohol with TBDMS-CI (tert-Butyldimethylsilyl chloride) to
prevent side reactions.

Step 2: Ether Linkage Formation (Williamson)

o Activation: Take 1.0 eq of the protected alcohol. Treat with NaH (Sodium Hydride) in DMF to
generate the alkoxide.

e Coupling: Introduce 0.5 eq of a dibromo-linker (if building from center) OR couple two halves
directly if using a specific leaving group strategy. Correction: For HCD-1 specifically, the
ether is often formed by reacting the alkoxide of one subunit with the bromide of the other.

o Reflux: Heat to 80°C for 12 hours.
Step 3: Deprotection & Purification

» Deprotection: Treat the crude intermediate with TBAF (Tetra-n-butylammonium fluoride) in
THF to remove silyl groups.

o Extraction: Quench with NH4CI, extract with Ethyl Acetate.

 Purification: Silica gel chromatography (Hexane:EtOAc gradient 80:20). HCD-1 elutes as a
viscous, colorless oil or low-melting solid.

Synthesis Workflow Diagram
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Figure 2: Convergent synthesis pathway for HCD-1 from lactone/ester precursors.

Click to download full resolution via product page

Part 3: Biological Interface & Application[4]

Mechanism of Action (Lipid Modulation)
HCD-1 functions as an AMPK activator and Lipid Synthesis Inhibitor.

o Target: It suppresses the incorporation of acetate into lipids (de novo lipogenesis).
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e Potency: IC50 = 11 uM (Rat hepatocyte assay).

o Comparison: It is the diol analogue of Gemcabene. While Gemcabene (diacid) is often more
potent in vivo due to bioavailability, the diol (HCD-1) shows distinct cellular uptake profiles
due to its non-ionized state at physiological pH.

Formulation for In Vitro Assays

Because HCD-1 is highly lipophilic (LogP ~4.2), improper solubilization yields erratic IC50 data.
Standard Operating Procedure (SOP) for Solubilization:

e Stock Preparation: Dissolve 10 mg HCD-1 in 1 mL anhydrous DMSO (Concentration: ~36
mM). Vortex for 30 seconds.

o Critical Check: Solution must be clear. If cloudy, sonicate at 37°C for 5 mins.

o Working Solution: Dilute stock 1:1000 into pre-warmed culture media (37°C) immediately
before use.

o Final DMSO concentration: 0.1% (Non-toxic limit).

» Storage: Aliquot stock into amber glass vials. Store at -20°C. Stable for 6 months.

Part 4: Analytical Validation (QC)

To ensure the integrity of HCD-1 used in experiments, the following QC parameters must be
met.
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Technique Expected Signal Diagnostic Value
) Confirms the "gem-dimethyl"

1H-NMR (CDCI3) & 0.90 (s, 12H, gem-dimethyl) _ _

cap integrity.

Confirms the central ether
1H-NMR (CDCI3) 0 3.3-3.4 (t, 4H, -CH2-O-CH2-)

linkage.

Confirms molecular weight
Mass Spec (ESI) [M+Na]+ = 297.4

(274.4 + 23).

) ] Purity check (Single spot

TLC (Hex:EtOAc 7:3) Rf ~ 0.35 (Stains with PMA)

required).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: Hydrocarbon Chain Derivative 1
(HCD-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663465#hydrocarbon-chain-derivative-1-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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